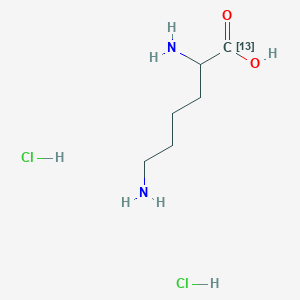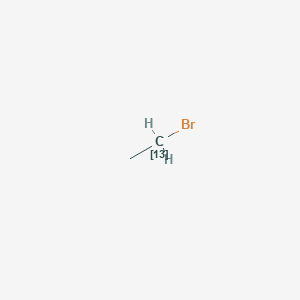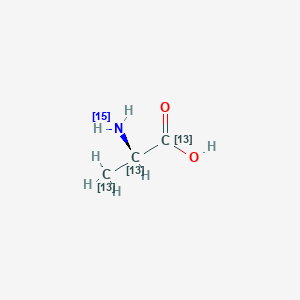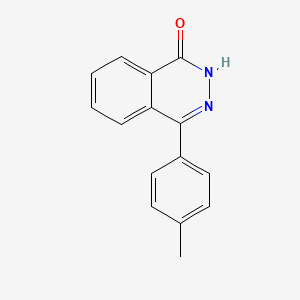
4-(p-Tolyl)phthalazin-1(2H)-on
Übersicht
Beschreibung
4-(p-tolyl)phthalazin-1(2H)-one, also known as 4-(4-methylphenyl)-1-phthalazinol, is a chemical compound with the molecular weight of 236.27 . It is used in various scientific research and has potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 4-(p-tolyl)phthalazin-1(2H)-one has been achieved starting from the condensation of 2-(p-toluoyl)benzoic acid with hydrazine . The reaction of 2‐p‐(toluoyl)benzoic acid with hydrazine and some of its simple congeners H2NNHR afforded 2‐substituted‐ 4‐(p-tolyl)phthalazin‐1(2H)‐ones .Molecular Structure Analysis
The molecular structure of 4-(p-tolyl)phthalazin-1(2H)-one is represented by the InChI code: 1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) .Physical and Chemical Properties Analysis
4-(p-tolyl)phthalazin-1(2H)-one is a white solid with a melting point of 244–246°C . Its IR spectrum shows bands corresponding to NH, C=O, and C=N .Wissenschaftliche Forschungsanwendungen
Neuroprotektive und Anti-Neuroinflammatorische Wirkstoffe
Verbindungen, die mit „4-(p-Tolyl)phthalazin-1(2H)-on“ verwandt sind, wurden auf ihre potenziellen neuroprotektiven und anti-neuroinflammatorischen Eigenschaften untersucht. Forschungsergebnisse deuten darauf hin, dass bestimmte Derivate die Produktion von Stickstoffmonoxid und Tumornekrosefaktor-α in humanen Mikroglia-Zellen hemmen können, was auf eine Rolle bei der Behandlung neurodegenerativer Erkrankungen schließen lässt .
Elektrokatalysatoren für die Sauerstoffreduktionsreaktion
Derivate dieser Verbindung wurden bei der Synthese von metallorganischen Gerüsten (MOFs) verwendet, die als effiziente Elektrokatalysatoren für Sauerstoffreduktionsreaktionen dienen. Diese Reaktionen sind entscheidend für Energieumwandlungsprozesse, insbesondere in Brennstoffzellen .
Antileishmaniale und Antimalaria-Wirkstoffe
Hydrazin-gekoppelte Derivate von „4-(4-Methylphenyl)-1,2-Dihydrophthalazin-1-on“ haben vielversprechende Ergebnisse als Antileishmaniale und Antimalaria-Wirkstoffe gezeigt. Diese Verbindungen wurden auf ihre Wirksamkeit gegen Leishmania aethiopica und Plasmodium berghei getestet, wobei einige Derivate eine signifikante Aktivität zeigten .
Synthetische Cathinone und psychoaktive Wirkungen
Obwohl nicht direkt mit der fraglichen Verbindung verwandt, ist es erwähnenswert, dass strukturell ähnliche Verbindungen, wie synthetische Cathinone, für ihre psychoaktiven Wirkungen bekannt sind. Diese Substanzen können das zentrale Nervensystem stimulieren und Halluzinationen auslösen, was die Bedeutung der Strukturanalyse im Arzneimittelentwurf unterstreicht .
Molekulardocking-Studien
Molekulardocking-Studien verwandter Verbindungen wurden durchgeführt, um ihre Interaktion mit biologischen Zielen zu verstehen. Diese Studien helfen bei der Vorhersage der Wirksamkeit und potenziellen Nebenwirkungen neuer Medikamente und leiten die Entwicklung sichererer und effektiverer Arzneimittel .
Pharmakokinetische und Pharmakodynamische Analyse
Die pharmakokinetischen und pharmakodynamischen Profile von Derivaten sind entscheidend für die Bestimmung ihrer Eignung als Therapeutika. Studien an ähnlichen Verbindungen liefern Einblicke in Resorption, Verteilung, Metabolismus und Ausscheidung, die für die Medikamentenentwicklung unerlässlich sind .
Chemische Synthese und Modifikation
Die chemische Synthese und Modifikation von „this compound“-Derivaten ermöglicht die Erforschung eines breiten Spektrums pharmakologischer Aktivitäten. Durch die Änderung der chemischen Struktur können Forscher die Eigenschaften der Verbindung verbessern oder ihre Toxizität reduzieren .
Arzneimittelresistenzstudien
Die Untersuchung der Resistenzprofile neuer Antimalaria- und Antileishmaniale-Wirkstoffe ist angesichts der zunehmenden Verbreitung von arzneimittelresistenten Stämmen unerlässlich. Derivate von „4-(4-Methylphenyl)-1,2-Dihydrophthalazin-1-on“ könnten alternative Behandlungsmöglichkeiten bieten und zur Überwindung von Resistenzproblemen beitragen .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGWUKDMIGJTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51334-85-1 | |
| Record name | (4-Methylphenyl)-1-(2H)-phthalazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate](/img/structure/B1602585.png)
![5-Bromo-3-cyanomethyl-benzo[B]thiophene](/img/structure/B1602587.png)

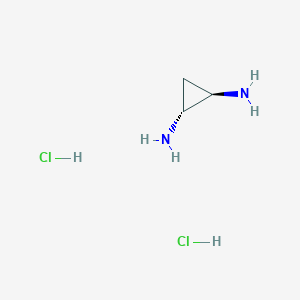
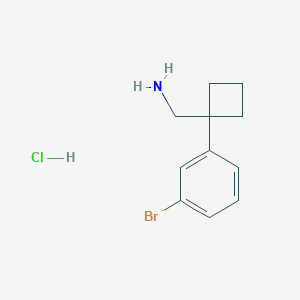
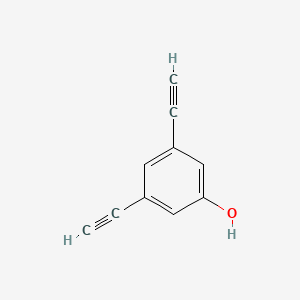
![9-([1,1'-Biphenyl]-4-yl)-10-(naphthalen-2-yl)anthracene](/img/structure/B1602597.png)
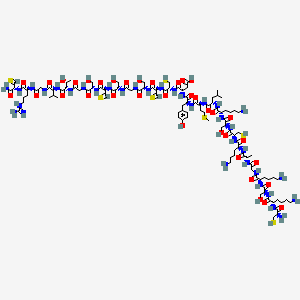

![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate](/img/structure/B1602600.png)

